molecular formula C5H3BrN4 B3011994 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 2361644-51-9

7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B3011994
CAS No.: 2361644-51-9
M. Wt: 199.011
InChI Key: KLSAMOHNXOKOEK-UHFFFAOYSA-N
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Description

7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine (CAS 2361644-51-9) is a high-purity, brominated heterocyclic compound that serves as a crucial synthetic intermediate in medicinal chemistry and drug discovery research . With a molecular formula of C 5 H 3 BrN 4 and a molecular weight of 199.01 g/mol, this scaffold is isoelectronic with purines, allowing it to function as a potential bio-isostere in the design of novel therapeutic agents . A primary application of this compound is in the development of anticancer agents. It has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme regulating the cell cycle . By inhibiting CDK2, this compound disrupts cell cycle progression and has demonstrated significant in vitro cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) . The bromine atom at the 7-position provides an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of derivatives for structure-activity relationship (SAR) studies . Beyond oncology, this versatile scaffold exhibits potential in other research areas. It is investigated for its antimicrobial and antifungal properties, and the broader class of triazolopyrimidines has shown promise in designing inhibitors for parasitic targets, such as Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) for antimalarial research . The compound's mechanism often involves interaction with enzyme active sites, such as ATP-binding pockets of kinases, and its inherent hydrogen-bonding capabilities are critical for achieving high binding affinity . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage its reactivity to develop new chemical entities for probing biological pathways and developing potential treatments for cancer, infectious diseases, and other conditions.

Properties

IUPAC Name

7-bromo-[1,2,4]triazolo[4,3-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-1-5-9-8-3-10(5)2-7-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSAMOHNXOKOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN2C1=NN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-1,2,4-triazole with 2,4-dibromopyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound. These methods also allow for better control over reaction conditions and reduce the production time.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The triazole and pyrimidine rings can undergo oxidation or reduction under specific conditions.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 7-amino-[1,2,4]triazolo[4,3-c]pyrimidine or 7-alkoxy-[1,2,4]triazolo[4,3-c]pyrimidine can be formed.

    Oxidation and Reduction Products: These reactions can lead to the formation of various oxidized or reduced derivatives of the compound.

Scientific Research Applications

7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of various enzymes, including kinases, by binding to their active sites and preventing their normal function. This inhibition can disrupt cellular signaling pathways and lead to the desired therapeutic effects, such as the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Structural Variations and Stability

a. Halogenated Derivatives

  • 7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine (CAS: 1020036-52-5): Differs in ring connectivity ([4,3-a] vs. [4,3-c]) and substituents (Br at 7, Cl at 3).
  • 8-Bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine : Substitution at C-8 (Br) and C-7 (Cl) enhances stability compared to unsubstituted analogs. C-5 substituents (e.g., methyl, phenyl) further stabilize the [4,3-c] isomer, preventing rearrangement .

b. Non-Halogenated Analogs

  • Pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine : Lacks halogenation but incorporates a pyrrole ring. This modification reduces electrophilicity, rendering it inactive against HCV in contrast to brominated derivatives .
  • 5-Alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine: Alkoxy groups and thieno rings increase lipophilicity, enhancing blood-brain barrier penetration for anticonvulsant applications .

Table 1: Stability and Reactivity of Selected Triazolopyrimidines

Compound Substituents Stability Notes Synthetic Utility
7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine Br at C-7 Stable if C-5 substituted; prone to Dimroth rearrangement otherwise Cross-coupling, amination
3,9-Di-(4'-fluorophenyl)-bis-triazolo[4,3-a][4,3-c]pyrimidine (3f) Fluorophenyl groups High thermal stability Antibacterial agent (MIC: 10 mg/mL)
5-Phenoxythieno[2,3-e]triazolo[4,3-c]pyrimidine (5a) Phenoxy, thieno ring Moderate stability Anticonvulsant activity

a. Antiviral Activity

  • Pyrrolo[2,3-d]pyrimidine Derivatives : Exhibit HCV inhibition, while pyrrolo[3,2-e]triazolo[4,3-c]pyrimidines are inactive, highlighting the importance of substitution patterns .
  • 7-Bromo Analogs: No direct antiviral data is reported, but bromine’s electron-withdrawing nature may enhance binding to viral polymerases, as seen in related RdRp inhibitors .

b. Antibacterial Activity

  • Bis-triazolo Pyrimidines (3f, 3g) : Demonstrate potent activity against Gram-positive bacteria (MIC: 10 mg/mL) due to nitro/fluorophenyl groups enhancing membrane penetration .
  • 7-Bromo Derivatives: Limited data, but halogenation is known to improve bioavailability and target affinity in other antibiotics .

c. Antifungal and Antihypertensive Activity

  • Trifluoromethyl-[1,2,4]triazolo[4,3-c]pyrimidines : Trifluoromethyl groups reduce lipophilicity compared to bromo analogs, improving solubility for antifungal applications .
  • 1,2,4-Triazolo[4,3-a]pyrimidines : Exhibit antihypertensive effects via ACE inhibition, suggesting bromo analogs could be modified for cardiovascular applications .

Physicochemical and Electronic Properties

  • Bromo vs. Trifluoromethyl : Bromine’s polarizability increases molecular weight and van der Waals interactions, whereas trifluoromethyl enhances metabolic stability .
  • Thioether Linkers : Reduce lipophilicity compared to bromo substituents, improving drug-likeness in antifungal derivatives .

Biological Activity

7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine (7-Br-TCPU) is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and research findings.

Structural Characteristics

7-Br-TCPU features a fused triazole and pyrimidine ring system with a bromine substituent at the 7-position of the triazole ring. The unique structural configuration enhances its reactivity and interaction with biological targets, particularly Cyclin-Dependent Kinase 2 (CDK2), a critical enzyme involved in cell cycle regulation.

Target of Action

The primary target for 7-Br-TCPU is Cyclin-Dependent Kinase 2 (CDK2) . By inhibiting CDK2 activity, 7-Br-TCPU disrupts cell cycle progression, leading to cytotoxic effects against various cancer cell lines.

Mode of Action

The inhibition of CDK2 by 7-Br-TCPU results in significant cytotoxic activities. In vitro studies have demonstrated that this compound effectively inhibits the growth of specific tumor cells, indicating its potential as a lead compound in cancer therapy.

Pharmacokinetics and ADMET Properties

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that 7-Br-TCPU exhibits favorable pharmacokinetic properties. These properties support its potential therapeutic applications and indicate a good balance between efficacy and safety.

Anticancer Activity

Research indicates that 7-Br-TCPU demonstrates significant anticancer activity through its ability to inhibit CDK2. For instance:

  • Cytotoxicity : In vitro studies have shown that 7-Br-TCPU can significantly inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the low micromolar range.

Antimicrobial Activity

Although primarily studied for its anticancer properties, there is emerging evidence suggesting potential antimicrobial activities. Similar compounds within the triazolopyrimidine class have demonstrated antibacterial and antifungal properties, which may extend to 7-Br-TCPU.

Comparative Analysis with Analog Compounds

The following table summarizes the structural similarities and differences between 7-Br-TCPU and related compounds:

Compound NameStructure TypeUnique Features
7-Bromo-[1,2,4]triazolo[4,3-a]pyridineTriazolopyridineDifferent ring fusion; may exhibit varied bioactivity
7-Bromo-[1,2,4]triazolo[1,5-a]pyrimidineTriazolopyrimidineDifferent positioning of substituents affecting reactivity
7-Bromo-[1,2,4]triazolo[3,4-b]pyridineTriazolopyridineVariation in ring structure leading to distinct properties

Case Studies and Research Findings

Several studies have highlighted the biological activity of 7-Br-TCPU:

  • In vitro Studies : Research has shown that 7-Br-TCPU effectively inhibits CDK2 activity in various cancer cell lines. For example, one study reported an IC50 value of approximately 3.91 μM against MCF-7 cells .
  • Molecular Docking Studies : Molecular docking simulations indicate strong binding affinity between 7-Br-TCPU and CDK2, supporting its role as a potent inhibitor of this kinase .
  • Pharmacological Applications : Beyond cancer therapy, there is ongoing research into the use of 7-Br-TCPU as a building block for synthesizing more complex heterocyclic compounds with potential applications in drug discovery and development .

Q & A

Q. What are the common synthetic routes for preparing 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine?

The synthesis typically involves oxidative cyclization of precursor molecules. For example, analogous triazolopyrimidines are synthesized via cyclization of N-(pyridyl)amidines using oxidants like NaOCl, MnO₂, or iodine-based reagents . Bromination at the 7-position can be achieved using brominating agents (e.g., NBS) under controlled conditions, as seen in related pyrrolopyrimidine systems . Key steps include optimizing reaction time, temperature, and stoichiometry to minimize side products.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Standard characterization includes:

  • ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments (e.g., chemical shifts for bromine-adjacent protons typically appear downfield) .
  • X-ray crystallography : Resolves the fused triazole-pyrimidine ring system and bromine positioning, as demonstrated in analogous structures .
  • HPLC-MS : Validates purity and molecular weight .

Advanced Research Questions

Q. How can regioselective functionalization at the 7-position be achieved for derivatization studies?

The bromine atom at the 7-position serves as a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). For example, palladium-catalyzed coupling with aryl boronic acids enables aryl group introduction, while Sonogashira reactions install alkynyl moieties . Solvent choice (e.g., DMF or THF) and catalyst loading (e.g., Pd(PPh₃)₄) critically influence yield and selectivity.

Q. What strategies resolve contradictions in reported reaction yields for brominated triazolopyrimidines?

Discrepancies often arise from:

  • Reagent purity : Impure starting materials (e.g., NBS with residual HBr) can alter reaction pathways .
  • Temperature control : Exothermic bromination reactions require precise cooling (e.g., 0°C vs. room temperature) to avoid over-bromination .
  • Workup protocols : Differences in extraction solvents (e.g., EtOAc vs. CH₂Cl₂) or purification methods (column chromatography vs. recrystallization) impact isolated yields.

Q. How do intermolecular interactions influence the solid-state properties of this compound?

X-ray studies of related structures reveal weak C–H···Br and π-π stacking interactions, which stabilize crystal lattices and affect solubility. For instance, planar triazolopyrimidine cores facilitate π-stacking (3.5–3.8 Å interplanar distances), while bromine participates in halogen bonding with adjacent aromatic systems . These interactions inform co-crystal design for enhanced bioavailability.

Q. What computational methods predict the electronic effects of bromine substitution on reactivity?

DFT calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of bromine, which lowers the LUMO energy of the triazolopyrimidine ring and enhances electrophilic substitution at adjacent positions. MOPAC PM3 optimizations can further predict dihedral angles between fused rings, aiding in steric hindrance analysis .

Methodological Considerations

Q. How can reaction conditions be optimized for scale-up synthesis?

  • Solvent selection : High-boiling solvents (e.g., DMF or ethylene glycol) improve homogeneity but require post-reaction removal via distillation .
  • Catalyst recycling : Immobilized Pd catalysts reduce metal contamination in large-scale cross-coupling reactions .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Q. What safety protocols are critical when handling brominated triazolopyrimidines?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and splash-proof goggles mitigate dermal/ocular exposure .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of bromine vapors or fine particulates .
  • Waste disposal : Halogenated byproducts require segregation and incineration by licensed facilities .

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